4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-amino-1,3,4-thiadiazole under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the formation of the sulfonamide bond . The reaction can be summarized as follows:
- Dissolve 4-methoxybenzenesulfonyl chloride in an appropriate solvent such as dichloromethane.
- Add 2-amino-1,3,4-thiadiazole to the solution.
- Introduce the base (e.g., triethylamine) to the reaction mixture.
- Stir the reaction mixture at room temperature or under reflux conditions until the reaction is complete.
- Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide.
Reduction: The sulfonamide group can be reduced to form the corresponding amine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products Formed
Oxidation: 4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide.
Reduction: 4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biological processes in microorganisms, leading to their death .
In cancer cells, the compound may exert its effects by inducing apoptosis (programmed cell death) through the activation of specific signaling pathways. The thiadiazole ring is believed to play a crucial role in this process by interacting with cellular proteins involved in apoptosis regulation .
Comparison with Similar Compounds
4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide can be compared with other similar compounds, such as:
4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-amine: This compound lacks the sulfonamide group and may exhibit different biological activities and chemical reactivity.
4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide: The hydroxyl group in place of the methoxy group can alter the compound’s solubility and reactivity.
4-methoxy-N-(1,3,4-oxadiazol-2-yl)benzene-1-sulfonamide: The oxadiazole ring can provide different electronic properties and reactivity compared to the thiadiazole ring.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that can be exploited for various applications.
Properties
IUPAC Name |
4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3S2/c1-15-7-2-4-8(5-3-7)17(13,14)12-9-11-10-6-16-9/h2-6H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHVYCQAGFWSHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NN=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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